Boc-d-asp-otbu

Vue d'ensemble

Description

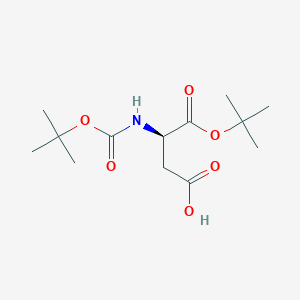

The compound N-α-t.-Boc-L-aspartic acid α-t.-butyl ester (commonly known as Boc-d-asp-otbu) is an organic molecule used primarily in peptide synthesis. It is a derivative of aspartic acid, modified to include a tert-butyl ester and a tert-butoxycarbonyl (Boc) protecting group. These modifications make it a valuable reagent in the synthesis of peptides and proteins by protecting the amino and carboxyl groups from undesired reactions during the synthesis process .

Applications De Recherche Scientifique

N-α-t.-Boc-L-aspartic acid α-t.-butyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.

Bioconjugation: Employed in the modification of proteins and peptides for various biochemical applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-α-t.-Boc-L-aspartic acid α-t.-butyl ester typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide. The carboxyl group is then protected by esterification with tert-butyl alcohol in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of N-α-t.-Boc-L-aspartic acid α-t.-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: N-α-t.-Boc-L-aspartic acid α-t.-butyl ester undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Boc protecting group using acids such as trifluoroacetic acid (TFA) or hydrochloric acid.

Ester Hydrolysis: Hydrolysis of the tert-butyl ester group to yield the free carboxylic acid.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC)

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid.

Ester Hydrolysis: Aqueous acids or bases.

Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), and other peptide coupling reagents

Major Products Formed:

Deprotected Aspartic Acid Derivatives: After removal of the Boc group.

Peptides and Proteins: Formed through coupling reactions with other amino acids

Mécanisme D'action

The primary function of N-α-t.-Boc-L-aspartic acid α-t.-butyl ester is to protect the amino and carboxyl groups of aspartic acid during peptide synthesis. The Boc group prevents unwanted reactions at the amino group, while the tert-butyl ester protects the carboxyl group. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds .

Comparaison Avec Des Composés Similaires

- N-α-t.-Boc-L-aspartic acid α-t.-butyl ester

- N-α-t.-Boc-L-aspartic acid α-benzyl ester

- N-α-t.-Boc-L-glutamic acid α-t.-butyl ester

Uniqueness: N-α-t.-Boc-L-aspartic acid α-t.-butyl ester is unique due to its specific protecting groups, which provide stability and selectivity during peptide synthesis. Compared to other similar compounds, it offers a balance of protection and ease of removal, making it a preferred choice in many synthetic applications .

Activité Biologique

Boc-D-Asp-OtBu, a derivative of aspartic acid, has garnered attention in the field of biochemistry and pharmacology due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound (CAS No. 34582-32-6) is characterized by its tert-butoxycarbonyl (Boc) protective group on the amino group and a tert-butoxy (OtBu) group on the side chain. Its chemical formula is , with a molecular weight of 273.33 g/mol. The compound is soluble in organic solvents and exhibits moderate stability under physiological conditions.

Synthesis

The synthesis of this compound typically involves the protection of the aspartic acid moiety followed by coupling reactions to form peptide bonds. Various methods have been employed, including:

- Stepwise Synthesis : Utilizing Boc-protected amino acids in solid-phase peptide synthesis (SPPS).

- Fragment Condensation : Combining shorter peptide fragments to construct larger bioactive peptides.

1. Peptide Hormonal Activity

Research indicates that this compound plays a role in influencing hormonal activities, particularly in insect models. A study demonstrated that peptides containing this compound affected oogenesis in Sarcophaga bullata, where varying concentrations led to significant changes in egg development and yolk deposition patterns .

2. Renin Inhibition

This compound has been explored for its potential as a renin inhibitor. In studies involving salt-depleted marmosets, it was found to inhibit plasma renin activity (PRA) effectively, lowering blood pressure for several hours post-administration . This suggests its potential application in managing hypertension.

3. Ergogenic Effects

Amino acid derivatives like this compound are recognized for their ergogenic properties, influencing physical performance by modulating hormone secretion and enhancing recovery from exercise-induced muscle damage . This has implications for sports nutrition and recovery protocols.

Study 1: Oogenesis in Insects

A detailed study examined the effects of various peptide sequences containing this compound on egg development in Sarcophaga bullata. The results indicated that specific peptide configurations led to abnormal yolk granule formation and altered follicular epithelium proliferation, showcasing the compound's influence on reproductive biology .

Study 2: Hypertension Management

In a controlled experiment with marmosets, this compound was shown to significantly reduce PRA levels when administered at a dosage of 10 mg/kg. The compound exhibited an IC50 value of against human renin, highlighting its specificity and potential therapeutic utility .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

(3R)-4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6/c1-12(2,3)19-10(17)8(7-9(15)16)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUQRYTYJIYLTF-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427147 | |

| Record name | Boc-d-asp-otbu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77004-75-2 | |

| Record name | Boc-d-asp-otbu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.